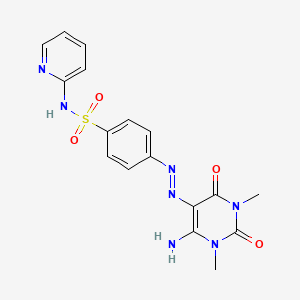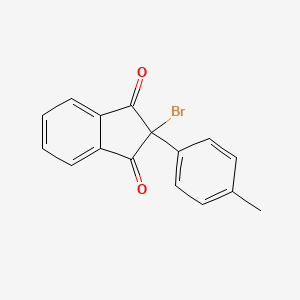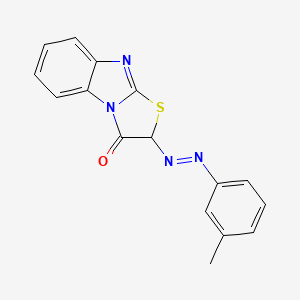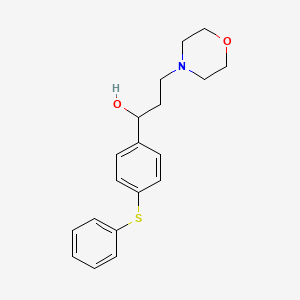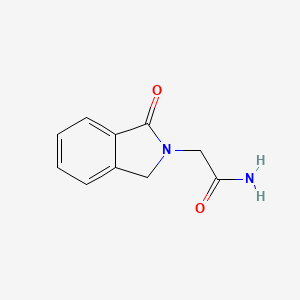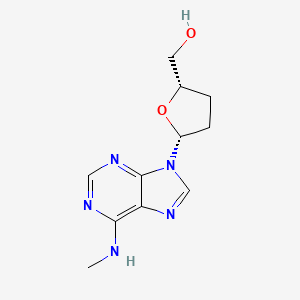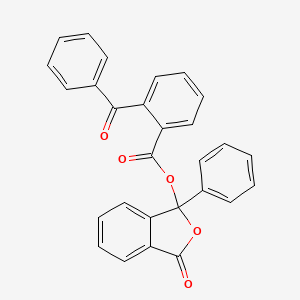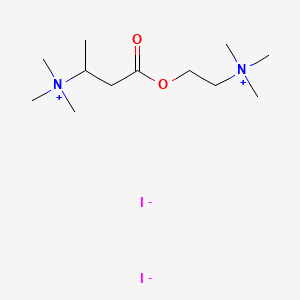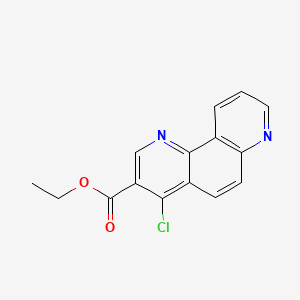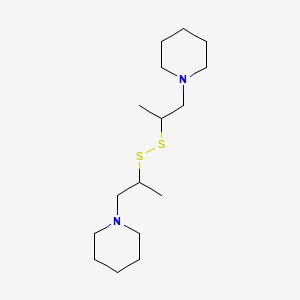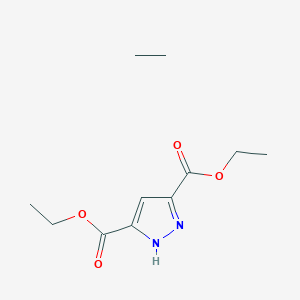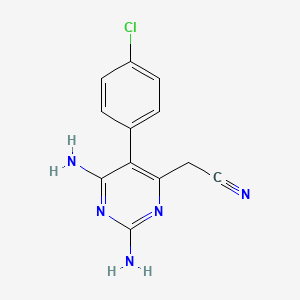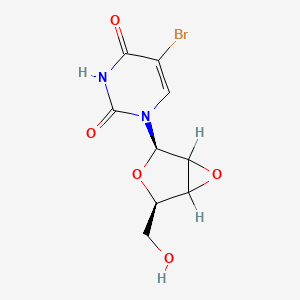
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- is a synthetic nucleoside analog. This compound is of interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer research. The unique structure of this compound allows it to interact with biological molecules in ways that can inhibit the replication of viruses or the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Bromination: The pyrimidine derivative is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Glycosylation: The brominated pyrimidine is then glycosylated with a protected sugar derivative, such as 2,3-anhydro-beta-D-lyxofuranose, under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-performance liquid chromatography for purification, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the sugar moiety.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions using glycosidases.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, thio, or other substituted derivatives.
Oxidation Products: Oxidized forms of the sugar moiety or the pyrimidine ring.
Reduction Products: Reduced forms of the sugar moiety or the pyrimidine ring.
Hydrolysis Products: Free pyrimidine base and sugar derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- has several applications in scientific research:
Antiviral Research: It can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Anticancer Research: It can inhibit the proliferation of cancer cells by interfering with DNA synthesis.
Biochemical Studies: It can be used as a probe to study nucleic acid interactions and enzyme mechanisms.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations that inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases. The pathways involved often include the inhibition of nucleic acid synthesis and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-fluoro-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-chloro-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-iodo-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- lies in its bromine atom, which can participate in unique substitution reactions not possible with other halogenated analogs. This allows for the synthesis of a diverse array of derivatives with potential therapeutic applications.
Properties
CAS No. |
26301-92-8 |
|---|---|
Molecular Formula |
C9H9BrN2O5 |
Molecular Weight |
305.08 g/mol |
IUPAC Name |
5-bromo-1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9BrN2O5/c10-3-1-12(9(15)11-7(3)14)8-6-5(17-6)4(2-13)16-8/h1,4-6,8,13H,2H2,(H,11,14,15)/t4-,5?,6?,8-/m1/s1 |
InChI Key |
SKRTYOMHKSSCJF-LVHTXCCMSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C3C(O3)[C@H](O2)CO)Br |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C3C(O3)C(O2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


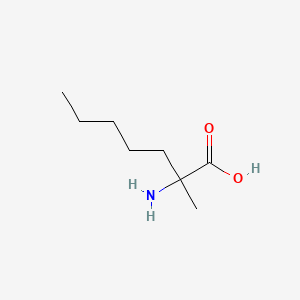
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
